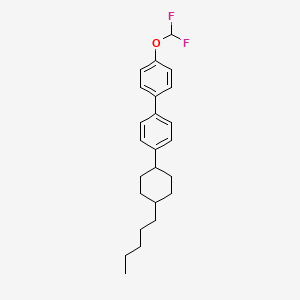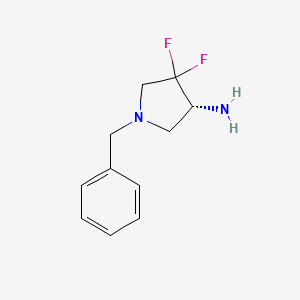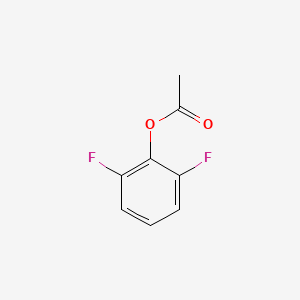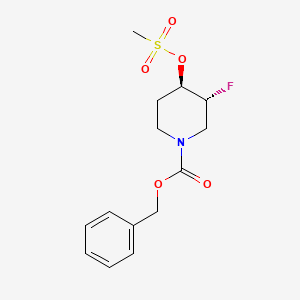
4-(Difluoromethoxy)-4'-(4-pentylcyclohexyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl is a chemical compound that belongs to the class of biphenyl derivatives These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl typically involves multiple steps, including the formation of the biphenyl core and the introduction of the difluoromethoxy and pentylcyclohexyl groups. Common synthetic routes may include:
Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst to form the biphenyl core.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethyl ethers.
Introduction of Pentylcyclohexyl Group: The pentylcyclohexyl group can be introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions may result in the formation of new functionalized biphenyl compounds.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biological targets.
Medicine: The compound could be explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: It may find applications in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl depends on its specific interactions with molecular targets. These interactions may involve binding to specific receptors, enzymes, or other biomolecules, leading to various biological effects. The pathways involved in these interactions can be studied using techniques such as molecular docking, biochemical assays, and cellular studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methoxy)-4’-(4-pentylcyclohexyl)biphenyl: This compound is similar but lacks the difluoromethoxy group.
4-(Difluoromethoxy)-4’-(4-hexylcyclohexyl)biphenyl: This compound has a hexyl group instead of a pentyl group.
Uniqueness
The presence of the difluoromethoxy group in 4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl imparts unique chemical properties, such as increased lipophilicity and potential interactions with biological targets. The pentylcyclohexyl group also contributes to the compound’s distinct physical and chemical characteristics.
Propriétés
Formule moléculaire |
C24H30F2O |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C24H30F2O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)27-24(25)26/h10-19,24H,2-9H2,1H3 |
Clé InChI |
CQIBOSGLQWPHGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)

![(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide](/img/structure/B12449778.png)

![tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12449800.png)
![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)

![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)
![4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12449819.png)

![(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12449825.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)
amine hydrochloride](/img/structure/B12449846.png)
